![molecular formula C14H15NO3S B12895652 3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one CAS No. 92248-75-4](/img/structure/B12895652.png)
3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1H-pyrrol-3(2H)-one is a complex organic compound with a unique structure that includes an acetyl group, a benzylthio group, and a hydroxy group attached to a pyrrolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1H-pyrrol-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolone ring, followed by the introduction of the acetyl, benzylthio, and hydroxy groups through various chemical reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The benzylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the acetyl group would produce an alcohol.
Aplicaciones Científicas De Investigación
4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1H-pyrrol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets and pathways. The acetyl and benzylthio groups may play a role in modulating the compound’s activity by interacting with enzymes or receptors. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetyl-2-methylbenzonitrile: Similar structure but lacks the benzylthio and hydroxy groups.
4-Acetyl-2-methylbenzamide: Contains an amide group instead of the benzylthio group.
4-Acetylbenzoic acid: Similar acetyl group but different overall structure.
Uniqueness
4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1H-pyrrol-3(2H)-one is unique due to the presence of the benzylthio and hydroxy groups attached to the pyrrolone ring
Propiedades
Número CAS |
92248-75-4 |
|---|---|
Fórmula molecular |
C14H15NO3S |
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
4-acetyl-2-(benzylsulfanylmethyl)-3-hydroxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C14H15NO3S/c1-9(16)12-13(17)11(15-14(12)18)8-19-7-10-5-3-2-4-6-10/h2-6,11,17H,7-8H2,1H3,(H,15,18) |
Clave InChI |
JERUGPDDBUZQOV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(NC1=O)CSCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


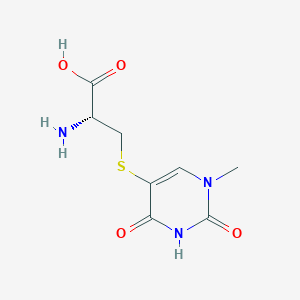
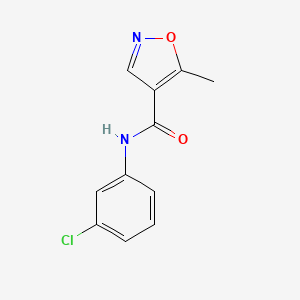


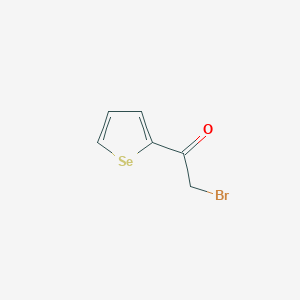
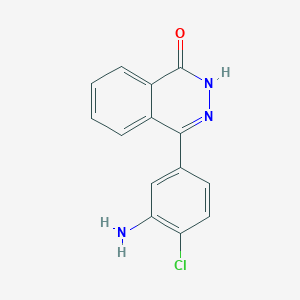
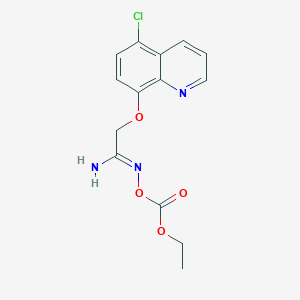

![4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B12895644.png)
![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12895654.png)
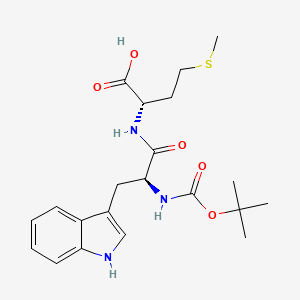

![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12895679.png)

